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Compound of Interest

Compound Name: Red-CLA

Cat. No.: B3030312

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red-CLA is a fluorescent probe designed for the visualization and quantification of intracellular
lipid droplets in live and fixed cells. Its lipophilic nature leads to its accumulation in neutral lipid-
rich structures, exhibiting strong red fluorescence upon incorporation into these hydrophobic
environments. This property makes Red-CLA an invaluable tool for studying lipid metabolism,
cellular storage diseases, and the dynamics of lipid droplets in response to various stimuli.
These application notes provide a comprehensive guide for the effective use of Red-CLA in
fluorescence microscopy.

Physicochemical Properties and Spectral
Characteristics

Red-CLA exhibits spectral properties that are ideal for multiplexing with other common
fluorophores. Below is a summary of its key characteristics, with comparisons to the well-
established lipid droplet stain, Nile Red.
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Property Red-CLA (Typical) Nile Red
Excitation Maximum ~561 nm 515-560 nm
Emission Maximum ~565 - 650 nm >590 nm (in lipids)

] Moderate to High in non-polar
Quantum Yield ]
environments

Variable, increases in

hydrophobic environments

Photostability Good

Moderate

Recommended Laser Line 561 nm

488 nm or 561 nm

Recommended Emission Filter 570 - 670 nm

570 - 670 nm

Key Applications

 Lipid Droplet Staining: High-contrast imaging of lipid droplets in various cell types.

» Drug Discovery: Screening for compounds that modulate lipid accumulation or metabolism.

¢ Disease Modeling: Studying lipid droplet dynamics in models of obesity, diabetes, and fatty

liver disease.

o Autophagy Research: Investigating the process of lipophagy, the selective degradation of

lipid droplets by autophagy.

Experimental Protocols

l. Live-Cell Staining and Imaging of Lipid Droplets

This protocol is suitable for the visualization of lipid droplets in living cells.

Materials:

o Red-CLA stock solution (e.g., 1 mM in DMSO)

e Cell culture medium (phenol red-free recommended for fluorescence imaging)

¢ Phosphate-Buffered Saline (PBS), pH 7.4
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e Cells cultured on glass-bottom dishes or coverslips
¢ Fluorescence microscope with appropriate filter sets
Procedure:

o Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel. For
induction of lipid droplet formation, cells can be treated with oleic acid (e.g., 200 pumol/l)
overnight.[1]

» Preparation of Staining Solution: Prepare a working solution of Red-CLA in pre-warmed,
serum-free cell culture medium or PBS. A typical starting concentration is between 100 nM
and 1 pM.[1] It is crucial to optimize the concentration for each cell type to achieve the best
signal-to-noise ratio.

o Cell Staining: Remove the cell culture medium and wash the cells once with PBS. Add the
Red-CLA staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2
incubator.[1]

o Washing: After incubation, remove the staining solution and wash the cells two to three times
with PBS or fresh culture medium to remove excess probe.

e Imaging: Image the cells immediately using a fluorescence microscope. For confocal
microscopy, use a 561 nm laser for excitation and collect the emission between 565 nm and
650 nm.[1]

Workflow for Live-Cell Imaging
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Caption: Workflow for staining lipid droplets in live cells with Red-CLA.

Il. Fixed-Cell Staining and Imaging

This protocol is suitable for samples that require fixation and/or permeabilization.
Materials:

o Red-CLA stock solution (e.g., 1 mM in DMSO)

« PBS, pH 7.4

e 4% Paraformaldehyde (PFA) in PBS
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o (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

e Mounting medium with DAPI (optional, for nuclear counterstaining)

e Cells cultured on coverslips

Procedure:

e Cell Preparation: Culture cells on coverslips to the desired confluency.

e Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at
room temperature.

e Washing: Wash the cells three times with PBS for 5 minutes each.

o (Optional) Permeabilization: If co-staining with antibodies that require permeabilization,
incubate the cells with a permeabilization buffer for 10 minutes at room temperature.

» Staining: Prepare a working solution of Red-CLA in PBS (e.g., 1 uM). Add the staining
solution to the fixed cells and incubate for 30 minutes at room temperature, protected from
light.

e Washing: Wash the cells three times with PBS for 5 minutes each.

e Mounting: Mount the coverslips onto microscope slides using an appropriate mounting
medium.

e Imaging: Image the samples on a fluorescence microscope.

Workflow for Fixed-Cell Imaging
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Caption: Workflow for staining lipid droplets in fixed cells with Red-CLA.

Data Presentation
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Table 1: Recommended Staining Parameters for Different Cell Lines

. Red-CLA Incubation Time
Cell Line . . Notes
Concentration (nM)  (min)

Low background
Hela 100 - 500 15-30 _
signal observed.

Higher concentration
3T3-L1 Adipocytes 500 - 1000 30 may be needed due to
high lipid content.

Good for studying
HepG2 100 - 500 20- 30 drug-induced
steatosis.

Useful for visualizing
Macrophages 200 - 800 30 )
foam cell formation.

Signaling Pathway Investigation: Lipophagy

Red-CLA can be used to monitor the process of lipophagy, where lipid droplets are engulfed by
autophagosomes and delivered to lysosomes for degradation.

Diagram of Lipophagy Pathway
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Caption: Simplified diagram of the lipophagy pathway.

Troubleshooting
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Problem Possible Cause Solution

o - Increase Red-CLA
- Insufficient probe )
_ concentration- Increase
_ concentration- Short ) o .
No or weak signal ) o o incubation time- Induce lipid

incubation time- Low lipid _ , _
droplet formation with oleic

droplet content _
acid

- Decrease Red-CLA
) - Probe concentration too high-  concentration- Increase the
High background fluorescence o ) )
Insufficient washing number and duration of wash

steps

] - Reduce laser power- Use
) - High laser power- Long ]
Photobleaching ) shorter exposure times and
exposure times ] _
image averaging

) ) - Perform a viability assay to
o - High probe concentration- ) )
Cell toxicity ] ) determine optimal
Prolonged incubation _ .
concentration and time

Conclusion

Red-CLA is a robust and specific fluorescent probe for the imaging of intracellular lipid
droplets. The protocols provided herein offer a starting point for a wide range of applications in
cell biology and drug discovery. Optimization of staining conditions for specific cell types and
experimental setups is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes and Protocols for Red-CLA in
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030312#step-by-step-guide-for-using-red-cla-in-
fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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